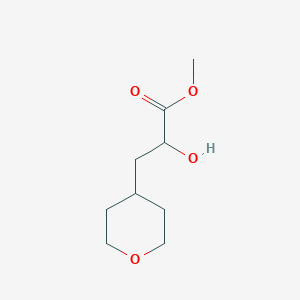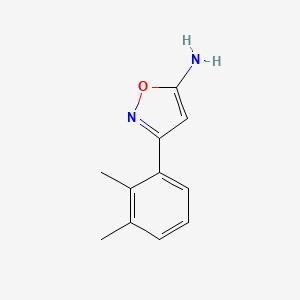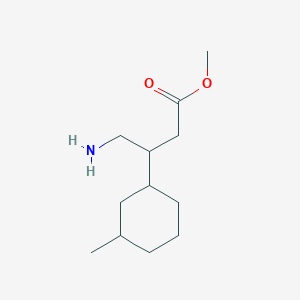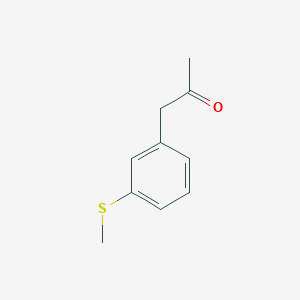
Potassium 3-methyl-2-(2-methylpyridin-4-yl)butanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Potassium 3-methyl-2-(2-methylpyridin-4-yl)butanoate is a chemical compound with a unique structure that combines a pyridine ring with a butanoate moiety.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Potassium 3-methyl-2-(2-methylpyridin-4-yl)butanoate typically involves the reaction of 2-methylpyridine with a suitable butanoate precursor under controlled conditions. The reaction is often catalyzed by a base such as potassium hydroxide, which facilitates the formation of the desired product .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to ensure consistency and efficiency. The process may include steps such as purification and crystallization to obtain a high-purity product suitable for various applications .
Análisis De Reacciones Químicas
Types of Reactions: Potassium 3-methyl-2-(2-methylpyridin-4-yl)butanoate can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The pyridine ring can undergo substitution reactions with various reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Reagents such as halogens or alkylating agents can be used under appropriate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Aplicaciones Científicas De Investigación
Potassium 3-methyl-2-(2-methylpyridin-4-yl)butanoate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Biology: The compound can be used in biochemical assays and studies involving enzyme interactions.
Industry: It is used in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of Potassium 3-methyl-2-(2-methylpyridin-4-yl)butanoate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use .
Comparación Con Compuestos Similares
- Potassium 3-methyl-2-(2-methylpyridin-4-yl)propanoate
- Potassium 3-methyl-2-(2-methylpyridin-4-yl)pentanoate
Comparison: Potassium 3-methyl-2-(2-methylpyridin-4-yl)butanoate is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and interaction profiles, making it suitable for specific applications .
Propiedades
Fórmula molecular |
C11H14KNO2 |
|---|---|
Peso molecular |
231.33 g/mol |
Nombre IUPAC |
potassium;3-methyl-2-(2-methylpyridin-4-yl)butanoate |
InChI |
InChI=1S/C11H15NO2.K/c1-7(2)10(11(13)14)9-4-5-12-8(3)6-9;/h4-7,10H,1-3H3,(H,13,14);/q;+1/p-1 |
Clave InChI |
YASBLCYHRRMTAN-UHFFFAOYSA-M |
SMILES canónico |
CC1=NC=CC(=C1)C(C(C)C)C(=O)[O-].[K+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![2-Hydroxy-2-[3-(trifluoromethyl)-2-pyridyl]acetic Acid](/img/structure/B13613139.png)



![rac-(1R,6R)-2-methyl-2,5-diazabicyclo[4.2.0]octanedihydrochloride,trans](/img/structure/B13613158.png)




